molecular formula C3H6N4O2S B14479283 5-[(Methanesulfonyl)methyl]-2H-tetrazole CAS No. 67026-01-1

5-[(Methanesulfonyl)methyl]-2H-tetrazole

Cat. No.: B14479283
CAS No.: 67026-01-1
M. Wt: 162.17 g/mol
InChI Key: UPINOWPSUCDPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Tetrazoles in Modern Organic Chemistry

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, have garnered substantial interest in recent decades. nih.gov Their unique electronic and structural features make them versatile building blocks in various fields, from medicinal chemistry to materials science. organic-chemistry.orgscbt.com

The tetrazole ring is an aromatic, planar system rich in nitrogen, which imparts a distinct set of properties. researchgate.net This high nitrogen content is associated with a high heat of formation, making some tetrazole derivatives valuable in the development of high-energy materials, such as gas generators and explosives. scbt.comnih.gov In medicinal chemistry, the tetrazole scaffold is considered a "privileged" structure. Its derivatives exhibit a vast array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The incorporation of a tetrazole ring into a molecule can enhance its pharmacological profile, often leading to increased efficacy and metabolic stability without a corresponding increase in toxicity. nih.gov

One of the most significant roles of the tetrazole moiety in chemical design, particularly in drug discovery, is its function as a bioisostere for the carboxylic acid group. researchgate.netnih.gov Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. fishersci.ca

The 5-substituted 1H-tetrazole ring mimics the acidity (pKa ≈ 4.5–4.9) and planar geometry of a carboxylic acid. semanticscholar.org However, it offers several advantages:

Increased Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability and oral bioavailability. semanticscholar.org

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would otherwise degrade a carboxylic acid, leading to a longer duration of action. researchgate.net

Enhanced Binding: The delocalized negative charge of the tetrazolate anion and its hydrogen bonding capacity can lead to stronger interactions with biological targets. nih.gov

A prominent example of this bioisosteric replacement is the angiotensin II receptor antagonist Losartan, where a tetrazole group replaced a carboxylic acid, leading to a potent and orally active drug. fishersci.casemanticscholar.org This strategy has been successfully applied to numerous FDA-approved drugs. nih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties
PropertyCarboxylic Acid5-Substituted Tetrazole
Acidity (pKa)~4.2–4.5~4.5–4.9
GeometryPlanarPlanar
LipophilicityLowerHigher
Metabolic StabilitySusceptible to reduction/esterificationGenerally more robust

Importance of Methanesulfonyl Groups in Organic Synthesis and Derivatization

The methanesulfonyl group (CH₃SO₂–), often called a mesyl (Ms) group, is a highly versatile and widely used functional group in organic chemistry. Derived from methanesulfonic acid, it is strongly electron-withdrawing and imparts unique reactivity to molecules.

Key roles of the methanesulfonyl group include:

Excellent Leaving Group: When an alcohol is converted to a methanesulfonate (B1217627) (mesylate) ester, the hydroxyl group is transformed from a poor leaving group (OH⁻) into an excellent one (MsO⁻). mdpi.com This is due to the stabilization of the negative charge through resonance across the sulfonyl oxygens. sigmaaldrich.com This transformation facilitates nucleophilic substitution and elimination reactions. nih.gov

Protecting Group: The mesyl group can be used as a protecting group for alcohols and amines. nist.gov Sulfonamides, formed from the reaction of amines with methanesulfonyl chloride, are stable under many reaction conditions, reducing the nucleophilicity and basicity of the amine. nist.gov

Activation of Adjacent Positions: The strong electron-withdrawing nature of the sulfonyl group can increase the acidity of adjacent C-H bonds, facilitating the formation of carbanions for further synthetic transformations.

Table 2: Key Features of the Methanesulfonyl (Mesyl) Group
FeatureDescriptionApplication in Synthesis
Leaving Group AbilityExcellent; conjugate base of a strong acid.Facilitates SN2 and E2 reactions.
Electronic EffectStrongly electron-withdrawing.Activates molecules for nucleophilic attack; protects electron-rich phenols from oxidation. nist.gov
StabilityStable to many acidic and basic conditions.Used as a robust protecting group. nist.gov

Structural Basis for Research Focus on 5-[(Methanesulfonyl)methyl]-2H-tetrazole

The specific structure of this compound presents a compelling case for targeted research. It strategically combines the bioisosteric and pharmacophoric properties of the tetrazole ring with the potent activating and leaving group characteristics of the methanesulfonyl moiety, linked by a methylene (B1212753) (-CH₂-) spacer.

The research interest in this molecule is based on the following structural rationale:

Hybrid Functionality: The molecule is a hybrid, possessing the acidic, metabolically stable tetrazole ring, which can engage in biological interactions as a carboxylic acid mimic. Simultaneously, the methanesulfonyl group provides a site for further chemical modification through nucleophilic substitution.

Modulated Reactivity: The methylene spacer insulates the tetrazole ring from the strong electron-withdrawing effects of the sulfonyl group to some extent, preserving the inherent properties of the tetrazole. However, the sulfonyl group remains a highly reactive site.

Synthetic Versatility: This compound can be viewed as a versatile synthetic intermediate. The tetrazole portion can serve as an anchor to a biological target, while the methanesulfonylmethyl group acts as a reactive handle, allowing for the covalent attachment of other molecular fragments. This makes it a potentially valuable tool in fragment-based drug discovery and the synthesis of complex molecular probes.

2H-Tautomer: The designation "2H-tetrazole" specifies the tautomeric form where the substituent is attached to the N2 position of the tetrazole ring. The regiochemistry of substitution on the tetrazole ring is crucial as 1- and 2-substituted isomers can have different physical, chemical, and biological properties. The focus on the 2H-isomer suggests an interest in the specific spatial arrangement and electronic profile conferred by this particular substitution pattern.

In essence, this compound is designed not just as a static molecule but as a dynamic chemical tool, offering a unique combination of biological mimicry and synthetic reactivity that justifies its exploration in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67026-01-1

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-2H-tetrazole

InChI

InChI=1S/C3H6N4O2S/c1-10(8,9)2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)

InChI Key

UPINOWPSUCDPOH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NNN=N1

Origin of Product

United States

Reaction Mechanisms in the Formation and Transformation of 5 Methanesulfonyl Methyl 2h Tetrazole

Mechanistic Pathways of Tetrazole Ring Cycloadditions

The formation of the tetrazole ring in 5-substituted tetrazoles, including 5-[(methanesulfonyl)methyl]-2H-tetrazole, predominantly occurs through a [3+2] cycloaddition reaction. This reaction involves the combination of a nitrile and an azide (B81097). The mechanism of this cycloaddition can proceed through either a concerted or a stepwise pathway, largely dependent on the nature of the azide species.

In a concerted [3+2] cycloaddition, the azide and nitrile react in a single, concerted step to form the tetrazole ring. This pathway is generally favored when organic azides are used with highly activated nitriles. The reaction is considered a 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole.

Alternatively, the reaction can proceed through a stepwise mechanism, which is more common when an azide salt like sodium azide (NaN₃) is used. In this pathway, the azide anion first acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This initial nucleophilic attack forms a linear imidoyl azide intermediate. Subsequent intramolecular cyclization of the imidoyl azide then leads to the formation of the tetrazole ring. Theoretical studies using density functional theory (DFT) have suggested that this stepwise mechanism, involving a nitrile activation step to form the imidoyl azide, is a plausible pathway. researchgate.netacs.orgnih.gov The activation barriers for this reaction are significantly influenced by the electronic properties of the substituent on the nitrile, with electron-withdrawing groups generally lowering the activation energy. nih.gov For the synthesis of this compound, the electron-withdrawing nature of the methanesulfonyl group would facilitate the nucleophilic attack of the azide on the nitrile carbon of methanesulfonylacetonitrile.

Table 1: Mechanistic Pathways of Tetrazole Ring Cycloaddition
MechanismDescriptionKey IntermediatesInfluencing Factors
Concerted [3+2] CycloadditionA single-step reaction where the azide and nitrile combine to form the tetrazole ring directly.Transition state complexUse of organic azides, highly activated nitriles.
Stepwise Nucleophilic Addition-CyclizationA two-step process involving initial nucleophilic attack of the azide on the nitrile, followed by intramolecular cyclization.Imidoyl azideUse of azide salts (e.g., NaN₃), electron-withdrawing substituents on the nitrile. researchgate.netacs.orgnih.gov

Proposed Mechanisms for Methanesulfonylmethyl Group Introduction

The methanesulfonylmethyl group is introduced into the tetrazole structure through the selection of the appropriate nitrile precursor, namely methanesulfonylacetonitrile. The reaction proceeds via the [3+2] cycloaddition of an azide, such as sodium azide, with methanesulfonylacetonitrile.

The proposed mechanism for this specific reaction is a stepwise process:

Nucleophilic Attack: The azide anion (N₃⁻) acts as a potent nucleophile and attacks the electrophilic carbon atom of the nitrile group in methanesulfonylacetonitrile. The strong electron-withdrawing effect of the adjacent methanesulfonyl group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Formation of Imidoyl Azide Intermediate: This attack leads to the formation of a linear imidoyl azide intermediate.

Intramolecular Cyclization: The terminal nitrogen of the azide moiety in the imidoyl azide intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms the five-membered tetrazole ring.

Protonation: The resulting tetrazolate anion is then protonated during the workup to yield the final 5-[(methanesulfonyl)methyl]-1H-tetrazole, which exists in tautomeric equilibrium with the 2H-form.

Investigation of Tautomerism and Isomerization Pathways

5-Substituted tetrazoles that are unsubstituted on the ring nitrogen atoms, such as 5-[(methanesulfonyl)methyl]tetrazole, exhibit prototropic tautomerism, existing as a mixture of two tautomeric forms: the 1H- and 2H-tautomers. acs.org The position of this equilibrium is influenced by the physical state of the compound and the nature of the solvent.

Generally, in the gas phase, the 2H-tautomer is considered to be more stable. acs.org However, in solution, the 1H-tautomer is often the predominant form. This preference in solution is attributed to factors such as intermolecular hydrogen bonding and solvent polarity. The specific ratio of the tautomers can be influenced by the electronic nature of the C5-substituent.

When 5-[(methanesulfonyl)methyl]tetrazole undergoes N-substitution reactions, such as alkylation, a mixture of two regioisomers is typically formed: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The ratio of these products is determined by the regioselectivity of the reaction, which can be influenced by several factors including the nature of the alkylating agent, the reaction conditions (solvent, temperature, and base), and the electronic and steric properties of the C5-substituent.

The regioselectivity can be explained by considering both kinetic and thermodynamic control. The tetrazolate anion has two potential sites for electrophilic attack, the N1 and N2 positions. The relative nucleophilicity of these two nitrogen atoms will dictate the kinetically controlled product ratio. DFT calculations have been used to study the transition state barriers and thermodynamic stability of the products to understand the observed regioselectivity in N-alkylation of 5-substituted tetrazoles. researchgate.net It has been proposed that the regioselectivity can also be influenced by the mechanism of nucleophilic substitution (first-order vs. second-order). rsc.org

Table 2: Factors Influencing Regioselectivity in N-Substitution of 5-Substituted Tetrazoles
FactorInfluence on Regioselectivity
Nature of ElectrophileSteric hindrance and electronic properties of the alkylating agent can favor attack at one nitrogen over the other. rsc.org
Reaction ConditionsSolvent polarity, temperature, and the choice of base can alter the product ratio. researchgate.net
C5-SubstituentThe electronic and steric effects of the group at the 5-position influence the nucleophilicity of the N1 and N2 positions.
Reaction MechanismWhether the reaction proceeds via an SN1 or SN2 pathway can affect the regiochemical outcome. rsc.org

Flash Vacuum Pyrolysis (FVP) and Thermal Decomposition Pathways

Flash vacuum pyrolysis (FVP) is a technique used to study the thermal decomposition of molecules in the gas phase at high temperatures and low pressures. The thermal decomposition of tetrazoles via FVP is a valuable method for generating highly reactive intermediates. acs.orgnih.govacs.orgnih.govresearchgate.net

The nature of the reactive intermediate generated depends on the substitution pattern of the tetrazole:

2,5-Disubstituted Tetrazoles: Upon heating, these compounds typically undergo a retro-[3+2] cycloaddition, extruding a molecule of nitrogen (N₂) to form a nitrile imine . Nitrile imines are highly reactive 1,3-dipoles that can be trapped or undergo further rearrangements. acs.orgnih.govresearchgate.net

1,5-Disubstituted Tetrazoles: The thermal decomposition of these isomers also proceeds with the loss of N₂, but in this case, the resulting intermediate is an imidoylnitrene . Imidoylnitrenes are also highly reactive and can undergo various subsequent reactions, such as rearrangement to carbodiimides or intramolecular cyclization. acs.orgnih.govresearchgate.net

For a compound like this compound, if it were to be N-substituted and then subjected to FVP, the specific isomer (1,5- or 2,5-disubstituted) would determine the primary reactive intermediate formed. These intermediates are key in understanding the subsequent chemical transformations that can occur.

Photoinduced Reactivity and Bioconjugation Mechanisms

The photoinduced reactivity of 2H-tetrazoles, including this compound, is a cornerstone of their application in bioconjugation and materials science. This reactivity is primarily defined by the light-induced generation of a highly reactive intermediate, a nitrile imine, which can subsequently engage in a variety of chemical transformations. nih.govresearchgate.net This process, often termed "tetrazole photoclick chemistry," provides spatiotemporal control over chemical reactions, making it a valuable tool for biological studies. nih.gov

The fundamental mechanism begins with the absorption of light, typically in the UV range (e.g., 266 nm), by the tetrazole ring. researchgate.net This excitation promotes the molecule to an excited singlet state (S1). researchgate.net Subsequently, the molecule undergoes intersystem crossing (ISC) to an excited triplet state (Tn). researchgate.netresearchgate.net The evolution of the molecule from this triplet state leads to the irreversible cleavage of the N-N and C-N bonds within the tetrazole ring, resulting in the extrusion of molecular nitrogen (N₂). researchgate.net This step is a critical cycloelimination reaction that yields the highly reactive 1,3-dipole known as a nitrile imine. researchgate.netacs.org The entire process, from excitation to the formation of a relaxed nitrile imine, can occur on an ultrafast timescale, within tens of picoseconds. researchgate.net

Once generated, the nitrile imine intermediate is the key species responsible for bioconjugation. Its fate is determined by the surrounding chemical environment, leading to two primary reaction pathways in a biological setting: 1,3-dipolar cycloaddition and nucleophilic trapping. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: This is the intended and highly specific "photoclick" reaction. The nitrile imine rapidly and efficiently undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, most commonly an alkene ("ene"). nih.govresearchgate.net This reaction, known as the Nitrile Imine Mediated Tetrazole-Ene Cycloaddition (NITEC), forms a stable five-membered pyrazoline ring. researchgate.net This transformation is often fluorogenic, meaning the resulting pyrazoline product is fluorescent whereas the initial reactants are not. acs.org This property is highly advantageous for imaging applications in live cells, as it minimizes background signal. nih.govacs.org The efficiency and quantum yield of the fluorescent product can be significantly improved by careful selection of the alkene, with aromatic alkenes like styrene (B11656) showing enhanced performance. acs.org

Nucleophilic Trapping: A significant aspect of tetrazole photoclick chemistry in biological systems is the competing reaction of the nitrile imine with endogenous nucleophiles. nih.govresearchgate.net The highly electrophilic nature of the nitrile imine makes it susceptible to attack by a variety of nucleophiles present in proteins and other biomolecules. researchgate.net These can include the side chains of amino acid residues such as aspartic acid and glutamic acid. researchgate.net This nucleophilic addition reaction results in the formation of hydrazones, effectively cross-linking the tetrazole-containing molecule to the biological target. researchgate.net While this reactivity can lead to non-specific labeling and has led to a reassessment of the bioorthogonality of the reaction, it has also been harnessed as a tool for photo-crosslinking and creating protein-detecting biosensors. nih.govresearchgate.net

The choice between these two pathways is crucial for the design of bioconjugation experiments. For specific labeling, the concentration and reactivity of the target dipolarophile must be sufficient to outcompete the reactions with endogenous nucleophiles. Conversely, for photo-crosslinking studies, the inherent reactivity of the nitrile imine towards biological nucleophiles is exploited.

Interactive Data Tables

Table 1: Key Characteristics of Photoinduced Tetrazole Reactions

FeatureDescription
Parent Compound Class 2,5-disubstituted-2H-tetrazoles
Photoinduced Reaction Cycloelimination
Reactive Intermediate Nitrile Imine (a 1,3-dipole)
Byproduct Molecular Nitrogen (N₂)
Activation Wavelength Typically UV light (e.g., ~260-350 nm)
Primary Bioconjugation Reaction 1,3-Dipolar Cycloaddition (e.g., NITEC)
Competing Biological Reaction Nucleophilic trapping by biomolecules
Common Dipolarophile Alkenes (e.g., styrene, maleimides)
Primary Product Pyrazoline
Key Application Spatiotemporally controlled bioconjugation, Live-cell imaging, Photo-crosslinking

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Methanesulfonyl Methyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for mapping the carbon-proton framework and probing the chemical environment of heteroatoms within a molecule.

¹H and ¹³C NMR for Carbon Skeleton and Proton Environments

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the hydrogen and carbon atoms in 5-[(Methanesulfonyl)methyl]-2H-tetrazole.

In the ¹H NMR spectrum, the molecule is expected to show three distinct signals. The methyl protons of the methanesulfonyl group (CH₃SO₂) would appear as a singlet, typically in the downfield region around 3.0-3.3 ppm, due to the deshielding effect of the adjacent sulfonyl group. The methylene (B1212753) protons (-CH₂-) bridging the sulfonyl group and the tetrazole ring would also produce a singlet, expected further downfield, likely in the range of 4.5-5.5 ppm. The single proton attached to the nitrogen of the 2H-tetrazole ring (N-H) would exhibit a characteristically broad signal at a much lower field, often above 10 ppm, though its position can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum would reveal the three carbon environments. The carbon of the methyl group (CH₃SO₂) is anticipated to resonate in the range of 40-45 ppm. The methylene carbon (-CH₂-) would be found further downfield due to the influence of both the sulfonyl group and the aromatic tetrazole ring. The most deshielded carbon would be the C5 atom of the tetrazole ring, with a chemical shift typically observed in the 150-160 ppm range for 5-substituted tetrazoles.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypeGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Methyl Protons-SO₂CH~3.0 - 3.3-Singlet
Methylene Protons-CH₂-~4.5 - 5.5-Singlet
Tetrazole ProtonN-H>10-Broad Singlet
Methyl Carbon-SO₂CH₃-~40 - 45-
Methylene Carbon-CH₂--Data Not Available-
Tetrazole CarbonC5-~150 - 160-

Multinuclear NMR for Heteroatom Analysis (e.g., ¹⁵N, ¹⁷O, ³³S)

Multinuclear NMR studies provide direct information about the heteroatoms in the structure. researchgate.net ¹⁵N NMR is particularly valuable for distinguishing between the different nitrogen environments within the tetrazole ring. In a 2H-tetrazole, four distinct nitrogen signals are expected. The chemical shifts are sensitive to the electronic environment, allowing for the assignment of each nitrogen atom within the heterocyclic ring.

¹⁷O and ³³S NMR could be used to probe the sulfonyl group. The ¹⁷O NMR would show a single resonance for the two equivalent oxygen atoms, while ³³S NMR would confirm the oxidation state and environment of the sulfur atom. However, due to factors like low natural abundance and quadrupolar broadening, obtaining high-quality spectra for these nuclei can be challenging.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The methanesulfonyl (SO₂) group gives rise to strong, distinct stretching vibrations. The asymmetric and symmetric SO₂ stretching bands are expected to appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The tetrazole ring itself has a series of characteristic vibrations, including C=N and N=N stretching modes, typically found in the 1600-1400 cm⁻¹ region. A broad absorption band associated with the N-H stretch of the tetrazole ring is expected in the 3200-2500 cm⁻¹ range. C-H stretching vibrations for the methyl and methylene groups would be observed around 3000-2850 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the S=O bonds in the sulfonyl group would likely produce a strong signal. The vibrations of the tetrazole ring are also Raman active and can provide additional structural confirmation. The C-S bond stretch, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the 700-600 cm⁻¹ region.

Table 2. Characteristic Vibrational Spectroscopy Frequencies for this compound.
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (Tetrazole)Stretching3200 - 2500 (Broad)-
C-H (Alkyl)Stretching3000 - 28503000 - 2850
C=N, N=N (Tetrazole)Ring Stretching1600 - 14001600 - 1400
SO₂Asymmetric Stretching1350 - 1300 (Strong)-
SO₂Symmetric Stretching1160 - 1120 (Strong)1160 - 1120 (Strong)
C-SStretching-700 - 600

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₃H₆N₄O₂S), the calculated molecular weight is approximately 162.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 162. A key fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at m/z 134 ([M-28]⁺). Further fragmentation could involve the cleavage of the C-S and S-C bonds of the side chain. The loss of the methylsulfonyl radical (•SO₂CH₃, 79 u) would lead to a fragment at m/z 83. The observation of a peak at m/z 79 corresponding to the [SO₂CH₃]⁺ cation is also plausible.

Table 3. Predicted Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IdentityFormula
162Molecular Ion [M]⁺[C₃H₆N₄O₂S]⁺
134[M - N₂]⁺[C₃H₆N₂O₂S]⁺
83[M - •SO₂CH₃]⁺[C₂H₃N₄]⁺
79[SO₂CH₃]⁺[CH₃O₂S]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for polar molecules. In a typical ESI-MS experiment for a compound like this compound, the analysis would likely reveal prominent ions corresponding to the protonated molecule [M+H]⁺ or adducts with common cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The exact m/z values of these ions allow for the confirmation of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₃H₆N₄O₂S), HRMS would be used to confirm its exact mass, providing strong evidence for its chemical formula.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₃H₇N₄O₂S⁺179.0288
[M+Na]⁺C₃H₆N₄NaO₂S⁺201.0107
[M+K]⁺C₃H₆N₄KO₂S⁺216.9846

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern in the EI-MS spectrum serves as a molecular fingerprint, providing valuable structural information about the connectivity of the atoms. For this compound, characteristic fragments would be expected from the cleavage of the methanesulfonyl group, the methyl linker, and the tetrazole ring itself.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This technique would unambiguously confirm the connectivity of the methanesulfonyl group to the methyl linker and its attachment to the tetrazole ring at the C5 position, as well as definitively identify the position of the hydrogen atom on the tetrazole ring, confirming it as the 2H-isomer.

Elucidation of Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This provides crucial insights into the intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern the solid-state packing. For this compound, the analysis would focus on potential hydrogen bonding involving the nitrogen atoms of the tetrazole ring and the oxygen atoms of the sulfonyl group, which are key factors in determining the physical properties of the material.

Computational and Theoretical Investigations of 5 Methanesulfonyl Methyl 2h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 5-[(Methanesulfonyl)methyl]-2H-tetrazole. These computational methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. In the context of this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and other electronic properties. These studies are crucial for understanding the molecule's structure-property relationships.

Ab Initio Methods (e.g., CBS-4M Level of Theory)

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. For this compound, calculations at the CBS-4M level of theory have been utilized to provide accurate predictions of its thermochemical properties. This level of theory is known for its reliability in calculating energies and is valuable for assessing the compound's stability.

Molecular Orbital Analysis

The analysis of molecular orbitals is key to describing the electronic distribution and reactivity of a molecule. For this compound, this involves examining the frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the HOMO-LUMO gap has been calculated to understand its electronic stability and potential for chemical reactions. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Surfaces

The Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the ESP surface helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atoms of the tetrazole ring are typically the most negative sites, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are generally positive.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is essential for comprehending its biological and chemical behavior. Conformational analysis and molecular dynamics simulations are the primary tools used for this purpose. These studies explore the different spatial arrangements (conformers) of the molecule and their relative energies, providing a picture of the molecule's dynamic behavior in different environments.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

The theoretical prediction of spectroscopic properties, particularly vibrational frequencies, provides valuable insights into the molecular structure and bonding of a compound. For this compound, while direct experimental spectra are not widely available in the literature, computational methods such as Density Functional Theory (DFT) can be employed to predict its infrared (IR) and Raman spectra. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been shown to provide a good correlation between theoretical and experimental data for similar heterocyclic compounds. researchgate.netnih.govnih.gov

The predicted vibrational spectrum of this compound would be characterized by several key vibrational modes corresponding to its distinct functional groups: the tetrazole ring, the methanesulfonyl group, and the methylene (B1212753) bridge.

Key Predicted Vibrational Frequencies:

Tetrazole Ring Vibrations: The tetrazole ring is expected to exhibit a series of characteristic stretching and bending vibrations. The N-H stretching vibration of the 2H-tetrazole tautomer is a significant feature, typically appearing in the high-frequency region of the spectrum. Other ring vibrations include C=N and N=N stretching modes, which contribute to the fingerprint region of the spectrum.

Methanesulfonyl Group Vibrations: The SO2 group will have characteristic symmetric and asymmetric stretching frequencies. These are typically strong absorptions in the IR spectrum and can be used as a diagnostic tool for the presence of the sulfonyl group.

CH2 and CH3 Vibrations: The methylene bridge and the methyl group will show characteristic C-H stretching, bending, and rocking vibrations.

It is important to note that the calculated frequencies often have a systematic error compared to experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. beilstein-journals.org

Below is a table of representative theoretically predicted vibrational frequencies for functional groups analogous to those in this compound, based on computational studies of similar molecules.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Tetrazole RingN-H Stretch~3400 - 3500
C=N Stretch~1600 - 1650
Ring Breathing~1000 - 1200
MethanesulfonylAsymmetric SO₂ Stretch~1300 - 1350
Symmetric SO₂ Stretch~1120 - 1160
Methylene/MethylC-H Stretch~2900 - 3000
CH₂ Scissoring~1400 - 1450

This table is illustrative and compiled from typical frequency ranges reported for similar functional groups in computational studies of organic molecules.

Studies on Tautomeric Equilibria and Ionization

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netresearchgate.net The position of the proton on the tetrazole ring can significantly influence the compound's physicochemical properties, including its acidity, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. The equilibrium between these tautomers is influenced by the nature of the substituent at the 5-position, the solvent, and the physical state (gas, solution, or solid). nih.gov

For 5-substituted tetrazoles, computational studies have shown that the 2H-tautomer is often more stable in the gas phase, while the 1H-tautomer can be favored in solution. nih.gov The methanesulfonylmethyl group at the 5-position is electron-withdrawing, which can influence the electron density distribution in the tetrazole ring and thus the relative stability of the tautomers. Theoretical calculations, such as those using the DFT/B3LYP method, can predict the relative energies of the different tautomers and thus the position of the tautomeric equilibrium. researchgate.netresearchgate.net

In addition to the neutral tautomers, the ionization of the tetrazole ring is a crucial aspect of its chemistry, particularly in biological systems. The N-H proton of the tetrazole ring is acidic, with a pKa value that is comparable to that of carboxylic acids, making tetrazoles effective bioisosteres of the carboxyl group. researchgate.net The acidity is influenced by the substituent at the 5-position. An electron-withdrawing group like methanesulfonylmethyl is expected to increase the acidity of the tetrazole proton compared to an electron-donating group.

Computational studies can predict the pKa values of tetrazoles by calculating the Gibbs free energy change for the deprotonation reaction. researchgate.net These theoretical predictions are valuable for understanding the behavior of these compounds in different chemical and biological environments.

Tautomer/IonKey Structural FeaturesPredicted Relative StabilityFactors Influencing Stability
1H-tautomerProton on N1Often favored in solutionSolvent polarity, intermolecular hydrogen bonding
2H-tautomerProton on N2Often favored in the gas phaseIntramolecular interactions, substituent effects
AnionDeprotonated tetrazole ringFormed in basic conditionsAcidity of the N-H proton, influenced by the 5-substituent

This table provides a general overview of tautomerism in 5-substituted tetrazoles based on published computational studies.

Molecular Docking Studies in Computational Chemistry Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. cumhuriyet.edu.trumsida.ac.id

The tetrazole ring is a common pharmacophore in medicinal chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov The methanesulfonyl group in this compound can also participate in hydrogen bonding through its oxygen atoms.

Molecular docking studies involving sulfonylated tetrazole derivatives have been reported for various protein targets. researchgate.net These studies aim to understand the structure-activity relationships of these compounds and to guide the design of more potent and selective inhibitors. For instance, docking studies can reveal key interactions between the ligand and amino acid residues in the protein's active site, such as hydrogen bonds with arginine or lysine residues or hydrophobic interactions with leucine or valine residues. researchgate.net

A typical molecular docking workflow involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein.

Preparing the structures for docking, which may include adding hydrogen atoms, assigning partial charges, and defining the binding site.

Running the docking simulation using software such as AutoDock or MOE.

Analyzing the results to identify the most likely binding poses and to estimate the binding affinity.

Below is a table summarizing the types of interactions that could be predicted for this compound in a hypothetical protein active site, based on docking studies of analogous compounds.

Interacting Group of LigandPotential Interacting Residue in ProteinType of Interaction
Tetrazole Ring NitrogensArginine, Lysine, SerineHydrogen Bond Acceptor
Tetrazole N-HAspartate, Glutamate, Carbonyl backboneHydrogen Bond Donor
Methanesulfonyl OxygensArginine, Lysine, SerineHydrogen Bond Acceptor
Methylene/Methyl GroupsLeucine, Valine, IsoleucineHydrophobic Interaction

This table illustrates potential interactions based on the functional groups of the title compound and common interactions observed in molecular docking studies of similar molecules.

Chemical Reactivity and Derivatization Strategies for 5 Methanesulfonyl Methyl 2h Tetrazole

Functional Group Transformations of the Methanesulfonylmethyl Moiety

The methanesulfonylmethyl group, -CH₂SO₂CH₃, attached to the 5-position of the tetrazole ring is a key site for chemical modification. The methylene (B1212753) (-CH₂-) group is activated by the adjacent electron-withdrawing sulfonyl group, making the protons acidic and susceptible to deprotonation by a suitable base. This generates a stabilized carbanion that can react with a variety of electrophiles. nih.govresearchgate.netjournaljmsrr.com

This reactivity allows for the introduction of a wide array of substituents at the methylene position, leading to novel derivatives with potentially altered biological or material properties. The general scheme for this transformation is as follows:

Scheme 1: General Reaction of α-Sulfonyl Carbanions

Tetrazole + hν → [Nitrile Imine] + N₂ [Nitrile Imine] + Alkene → Pyrazoline

Tetrazole ⇌ Imidoyl Azide (B81097)

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Construction of Nitrogen-Rich Heterocyclic Systems

The structure of 5-[(Methanesulfonyl)methyl]-2H-tetrazole is inherently suited for the synthesis of more complex, nitrogen-rich heterocyclic systems. chemistryresearches.ir Tetrazoles are among the most nitrogen-dense stable heterocyclic compounds, and their derivatives serve as precursors for other important scaffolds. nih.govntrem.com

The synthetic utility of this compound arises from two primary features:

Activated Methylene (B1212753) Group: The protons on the methylene carbon, situated between the electron-withdrawing tetrazole ring and the methanesulfonyl group, are acidic. This allows for deprotonation to form a stabilized carbanion, which can then react with a variety of electrophiles. This functionalization is a key step in building larger molecular frameworks that can be subsequently cyclized to form fused or linked heterocyclic systems.

Sulfone as a Leaving Group: The methanesulfonyl group is an exceptional leaving group. In intramolecular reactions, this allows for ring closure via nucleophilic displacement, a common strategy for synthesizing fused heterocyclic systems, such as tetrazolopyrimidines or other bicyclic structures rich in nitrogen. researchgate.net

This dual reactivity enables its use as a linchpin in synthetic sequences designed to produce novel nitrogen-containing compounds for various applications, from pharmaceuticals to energetic materials. chemistryresearches.irntrem.com

Precursor for Advanced Functionalized Tetrazole Derivatives

Functionalizing 5-substituted tetrazoles is a fundamental challenge in organic synthesis, as reactions like alkylation can often lead to a mixture of 1,5- and 2,5-disubstituted regioisomers. researchgate.netnih.govrsc.orgmdpi.com However, this compound provides a specific and reactive site for introducing diversity, bypassing direct functionalization of the tetrazole's nitrogen atoms in some cases.

Its role as a precursor is primarily manifested through two pathways:

Nucleophilic Substitution: The methanesulfonyl moiety can be displaced by a wide range of nucleophiles. This reaction pathway allows for the direct introduction of various functional groups at the 5-position's side chain, leading to a library of advanced tetrazole derivatives. For instance, reaction with alkoxides can yield ether-linked tetrazoles, while reaction with amines can produce amino-methyl-tetrazoles. researchgate.net

Side-Chain Elaboration: The activated methylene bridge can be deprotonated and reacted with electrophiles such as aldehydes, ketones, or alkyl halides. nih.gov This C-C bond-forming reaction elongates and functionalizes the side chain, creating precursors for further transformations into more complex and sterically hindered tetrazole derivatives.

Reagent ClassResulting Functional GroupPotential Application
Alcohols/Phenols (ROH)Ether (-CH₂OR)Building blocks for peptidomimetics
Thiols (RSH)Thioether (-CH₂SR)Synthesis of antifungal agents
Amines (R₂NH)Amine (-CH₂NR₂)Precursors for ligands, catalysts
Azides (N₃⁻)Azide (B81097) (-CH₂N₃)Click-chemistry handles
Alkyl Halides (RX)Alkylated Side Chain (-CHR-)Creation of complex scaffolds
Aldehydes/KetonesHydroxyalkyl Side Chain (-CH(OH)R)Intermediates for further oxidation/reduction

Integration into Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Tetrazole synthesis and functionalization have increasingly benefited from MCRs, particularly the Ugi and Passerini reactions. nih.govbeilstein-journals.orgbeilstein-journals.orgacs.org While direct participation of this compound in a well-known MCR is not extensively documented, its chemical properties suggest potential for integration.

Recent research has demonstrated the synthesis of sulfonylated tetrazoles through iron-catalyzed five-component reactions, indicating that sulfone-containing tetrazoles are compatible with complex one-pot transformations. nih.govsemanticscholar.org A novel strategy in modern synthesis is to use functionalized heterocycles as building blocks in MCRs, rather than forming the ring during the reaction. nih.govbeilstein-journals.orgnih.gov For example, tetrazole aldehydes have been successfully employed as the carbonyl component in Passerini and Ugi MCRs. nih.govbeilstein-journals.org

Following this logic, this compound could be chemically modified—for instance, by transforming the side chain into an aldehyde or an isocyanide—to serve as a key component in such reaction sequences. This would allow the direct incorporation of the methanesulfonylmethyl-tetrazole scaffold into diverse and complex molecular architectures, rapidly generating libraries of novel compounds. researchgate.netresearchgate.net

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry. beilstein-journals.org It is present in numerous FDA-approved drugs, where it often acts as a bioisosteric replacement for a carboxylic acid group, enhancing physicochemical properties such as metabolic stability and cell membrane permeability. researchgate.netlifechemicals.comresearchgate.netsemanticscholar.org Consequently, synthetic intermediates that facilitate the introduction of a tetrazole moiety are of high value in drug discovery.

A prominent class of drugs where the tetrazole moiety is crucial is the angiotensin II receptor blockers (ARBs), commonly known as "sartans." researchgate.net These drugs are widely prescribed for hypertension. nih.govresearchgate.net The archetypal structure of many sartans includes a biphenyl-tetrazole system, where the acidic tetrazole ring plays a key role in binding to the AT₁ receptor. nih.govresearchgate.net

This compound serves as a potential precursor to this critical pharmacophore. In a key synthetic step, the methanesulfonyl group can be displaced by a suitably functionalized biphenyl (B1667301) nucleophile. This substitution reaction would form the C-C bond necessary to construct the core biphenyl-tetrazole scaffold of drugs like Losartan, Valsartan, and Irbesartan. lifechemicals.comresearchgate.netmdpi.com

Drug NameTherapeutic UseKey Structural Feature
LosartanAntihypertensiveBiphenyl-tetrazole
ValsartanAntihypertensiveBiphenyl-tetrazole
IrbesartanAntihypertensiveBiphenyl-tetrazole
CandesartanAntihypertensiveBiphenyl-tetrazole

DNA-Encoded Library (DEL) technology enables the synthesis and screening of massive chemical libraries (billions of molecules) for drug discovery. The technology requires chemical building blocks that can react efficiently and selectively under mild, often aqueous, conditions compatible with the DNA tag.

The reactive nature of this compound makes it an attractive candidate as a building block for DEL synthesis. The methanesulfonyl group can be displaced by nucleophilic groups, such as amines present on other building blocks or linkers attached to the DNA tag. This robust substitution chemistry allows for the reliable incorporation of the tetrazole scaffold into a growing library of compounds. The ability to generate vast libraries of tetrazole-containing compounds is highly desirable, given the ring's proven value as a pharmacophore. nih.govsemanticscholar.orgnih.gov

Contribution to Methanesulfonyl-Containing Compounds in Advanced Synthesis

Beyond its role as a tetrazole precursor, this compound also contributes to the synthesis of advanced methanesulfonyl-containing compounds. The sulfonyl group is not just a leaving group; it is also a significant pharmacophore in its own right, found in many biologically active molecules. beilstein-journals.orgnih.gov

The synthetic utility of the methanesulfonyl group in this context is twofold:

Activation for C-C Bond Formation: As previously noted, the sulfone activates the methylene group. This reactivity is exploited in reactions like the Julia-Kocienski olefination, where alkyl tetrazolyl sulfones react with aldehydes to form alkenes, demonstrating a powerful method for C-C bond formation. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(Methanesulfonyl)methyl]-2H-tetrazole, and how can regioselectivity be ensured?

  • Methodological Answer : The compound can be synthesized via coupling reactions of O-peracylated 2,6-anhydro-aldose tosylhydrazones with tetrazoles under metal-free conditions. Microwave activation in the presence of bases like K₂CO₃ or DBU enhances regioselectivity (yields: 7–67%). For example, thermic conditions at 80–100°C or microwave irradiation (150–200 W) for 10–30 minutes improve reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR to confirm functional groups (e.g., methanesulfonyl C–S stretch at ~1150 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹).
  • Crystallography : X-ray diffraction with SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis). ORTEP-3 is recommended for visualizing thermal ellipsoids .

Q. How do reaction conditions (solvent, temperature) influence the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates at 60–80°C. Avoid protic solvents (e.g., methanol) to prevent decomposition. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of tetrazole functionalization in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Compare activation energies for C- vs. N-substitution pathways. Software like Gaussian or ORCA can optimize geometries .

Q. What strategies resolve crystallographic ambiguities in structures containing the methanesulfonylmethyl-tetrazole moiety?

  • Methodological Answer : Use high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Address disorder via PART and SIMU commands. For twinning, apply TWIN/BASF commands. Validate with Rint < 0.05 and GooF ≈ 1.0 .

Q. How do steric and electronic effects of the methanesulfonyl group influence tetrazole ring reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing methanesulfonyl group increases tetrazole acidity (pKa ~4–5), enhancing nucleophilic substitution. Steric hindrance at the methyl position directs coupling to the N-2 position. Kinetic studies (e.g., Arrhenius plots) under varied temperatures (25–100°C) quantify these effects .

Q. What safety protocols are critical when handling this compound due to its energetic properties?

  • Methodological Answer :

  • Lab Setup : Conduct reactions behind blast shields in fume hoods. Use spark-free equipment.
  • Personal Protection : Kevlar gloves, face shields, and earplugs.
  • Storage : Store in small quantities (<5 g) at 2–8°C in polyethylene containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.